molecular formula C10H10ClNO B8572248 5-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one

5-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B8572248
M. Wt: 195.64 g/mol
InChI Key: FRCQDVQBKBEJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-3-ethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10ClNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)

InChI Key

FRCQDVQBKBEJKN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared from 5-chloro-oxindole according to methods known from the literature [B. Volk, T. Mezei, Gy. Simig Synthesis 2002, 595]. 1.68 g (0.01 mole) of 5-chloro-oxindole is dissolved in 20 ml of ethanol and 1.0 g of Raney-nickel is added to the solution. The mixture is allowed to react in an autoclave at 110° C. for 36 hours. The catalyst is then filtered off, the solvent is evaporated, and the residue is recrystallized from a mixture of hexane and ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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